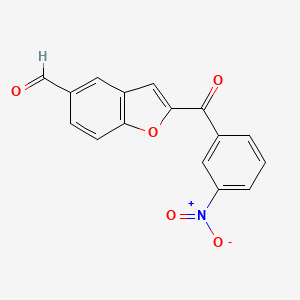

2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of benzofuran derivatives followed by acylation to introduce the benzoyl group. The final step often involves formylation to add the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as palladium-catalyzed coupling reactions and copper-mediated transformations are often employed .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

Oxidation: 2-(3-Nitrobenzoyl)benzofuran-5-carboxylic acid.

Reduction: 2-(3-Aminobenzoyl)benzofuran-5-carbaldehyde.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde serves as a building block in the synthesis of complex organic molecules. Its unique combination of functional groups provides distinct chemical reactivity, making it a versatile intermediate.

- Biology This compound is studied for its potential biological activities, such as anticancer and antimicrobial properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Medicine Researchers are exploring this compound as a lead compound in the development of new therapeutic agents.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The aldehyde group can be converted to a carboxylic acid using oxidizing agents like potassium permanganate KMnO4 and chromium trioxide CrO3. The major product of this reaction is 2-(3-Nitrobenzoyl)benzofuran-5-carboxylic acid.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas H2 with a palladium catalyst Pd/C or sodium borohydride NaBH4. The major product is 2-(3-Aminobenzoyl)benzofuran-5-carbaldehyde.

- Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring using reagents like bromine Br2 or chlorine Cl2 in the presence of a Lewis acid catalyst. The products are halogenated derivatives of the original compound.

Synthesis of Benzofurans

Benzofurans and their derivatives are valuable intermediates in organic synthesis, pharmaceutical chemistry, and materials science . Various methods exist for their preparation . For example, intramolecular arylogous nitroaldol (Henry) condensation can be used to produce benzofuran derivatives . In one study, salicylaldehyde and 1-(bromomethyl)-2-nitrobenzene were used to generate an intermediate, which was then treated with a base to form 2-(2-nitrophenyl)benzofuran .

Use as Synthetic Intermediate

Benzofurans can be used as synthetic intermediates in the preparation of various compounds, including pharmaceuticals . For example, N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide is an intermediate in the preparation of Dronedarone, a drug used to treat cardiac arrhythmias .

Additional Information

Mécanisme D'action

The mechanism of action of 2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-Nitrobenzoyl)benzofuran-5-carboxylic acid

- 2-(3-Aminobenzoyl)benzofuran-5-carbaldehyde

- 3-Nitrobenzoylbenzofuran

Uniqueness

2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Activité Biologique

2-(3-Nitrobenzoyl)benzofuran-5-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions, including nitration, acylation, and formylation processes. The general synthetic route can be summarized as follows:

- Nitration : The introduction of the nitro group onto the benzofuran derivative.

- Acylation : The addition of the benzoyl group to form the intermediate compound.

- Formylation : The final step where the aldehyde group is introduced.

This compound can be represented by the following structural formula:

2.1 Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through several mechanisms:

- DNA Intercalation : The benzofuran moiety allows for intercalation into DNA, disrupting replication.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that cause oxidative stress within cells.

In a study involving human cancer cell lines, this compound exhibited a dose-dependent cytotoxic effect, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The nitro group is capable of generating reactive oxygen species (ROS), which can damage cellular components.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Targeting Cellular Signaling Pathways : Research suggests it may modulate pathways related to apoptosis and cell cycle regulation.

4. Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 2-(3-Nitrobenzoyl)benzofuran-5-carboxylic acid | - | Moderate Antimicrobial |

| 3-Nitrobenzoylbenzofuran | - | Limited Biological Activity |

This table highlights that while other compounds may exhibit some biological activity, none match the breadth and potency observed with this compound.

5. Case Studies and Research Findings

Several case studies have documented the effects of this compound in clinical and laboratory settings:

- A study published in Pharmaceutical Biology explored its antibacterial efficacy against resistant strains of bacteria, demonstrating significant inhibition at low concentrations .

- Another investigation into its anticancer properties revealed that treatment with this compound reduced tumor growth in xenograft models by inducing apoptosis through ROS generation .

Propriétés

IUPAC Name |

2-(3-nitrobenzoyl)-1-benzofuran-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO5/c18-9-10-4-5-14-12(6-10)8-15(22-14)16(19)11-2-1-3-13(7-11)17(20)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIXMUXSLYQRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(O2)C=CC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.